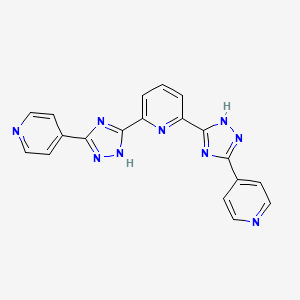![molecular formula C8H8BClO2 B13655715 5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a heterocyclic compound that contains a boron atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable boronic acid derivative with a chlorinated aromatic compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzoxaborole compound.
Industrial Production Methods
Industrial production of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxaborole compounds.
Applications De Recherche Scientifique
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biomolecules.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl groups in biomolecules, such as enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form these bonds is a key factor in its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-chloro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine and methyl groups at specific positions on the benzoxaborole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H8BClO2 |
|---|---|
Poids moléculaire |
182.41 g/mol |
Nom IUPAC |
5-chloro-1-hydroxy-6-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BClO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3,11H,4H2,1H3 |
Clé InChI |
HNTOMSIULXYBKL-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC(=C(C=C2CO1)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


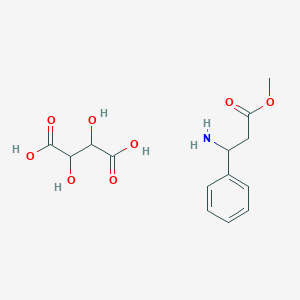
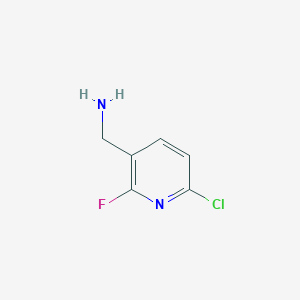
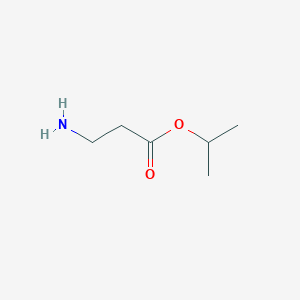

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
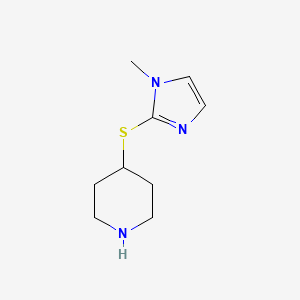

![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
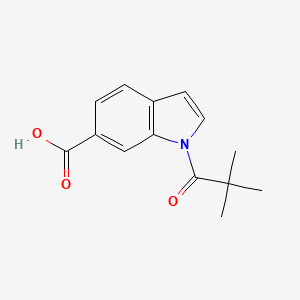
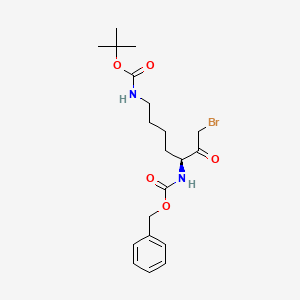
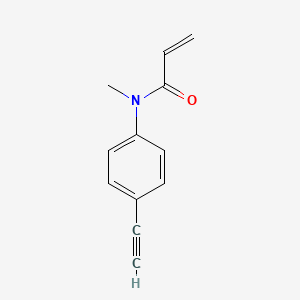
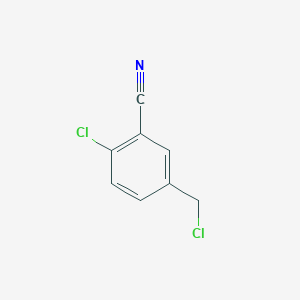
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
